An In-depth Technical Guide to 2-Bromo-3-nitrothiophene: Chemical Properties, Structure, and Reactivity
An In-depth Technical Guide to 2-Bromo-3-nitrothiophene: Chemical Properties, Structure, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 2-Bromo-3-nitrothiophene. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide combines reported data for closely related compounds with established principles of organic chemistry to offer a detailed profile.
Chemical Properties and Structure
2-Bromo-3-nitrothiophene, with the CAS number 2161-96-8, is a substituted thiophene ring system. The presence of both a bromine atom and a nitro group significantly influences its electronic properties and reactivity.
Physicochemical Properties
The following table summarizes key physicochemical properties of 2-Bromo-3-nitrothiophene.
| Property | Value | Source |
| Molecular Formula | C₄H₂BrNO₂S | PubChem[1] |
| Molecular Weight | 208.04 g/mol | PubChem[1] |
| CAS Number | 2161-96-8 | ChemShuttle[2] |
| Appearance | Likely a yellow solid or oil | Inferred from related nitroaromatic compounds |
| Boiling Point | Not reported | |
| Melting Point | Not reported | |
| SMILES | C1=CSC(=C1--INVALID-LINK--[O-])Br | PubChem[1] |
| InChIKey | BWMCPPKGEXBKSY-UHFFFAOYSA-N | PubChem[1] |
Molecular Structure
The structure of 2-Bromo-3-nitrothiophene consists of a five-membered thiophene ring with a bromine atom at the 2-position and a nitro group at the 3-position. The precise bond lengths and angles have not been reported in crystallographic studies. However, the geometry is expected to be planar, typical of aromatic thiophene rings. The electron-withdrawing nature of the nitro group and the halogen will influence the bond lengths and electron distribution within the ring.
Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the thiophene ring. The electron-withdrawing nitro group will deshield the adjacent proton at the 4-position, causing it to appear at a higher chemical shift.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-4 | 7.6 - 7.8 | Doublet | 5.0 - 6.0 |
| H-5 | 7.2 - 7.4 | Doublet | 5.0 - 6.0 |
Note: Predicted values are based on data for brominated and nitrated thiophenes and general principles of NMR spectroscopy.[3][4][5][6]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show four distinct signals for the four carbon atoms of the thiophene ring. The carbons attached to the bromine and nitro groups will be significantly influenced by these substituents.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 (C-Br) | 110 - 120 |
| C3 (C-NO₂) | 145 - 155 |
| C4 | 125 - 135 |
| C5 | 128 - 138 |
Note: Predicted values are based on data for substituted thiophenes.[3][7]
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the nitro group and the thiophene ring.
| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Mode |
| Nitro (NO₂) | 1520 - 1560 | Asymmetric Stretch |
| Nitro (NO₂) | 1340 - 1380 | Symmetric Stretch |
| C-H (aromatic) | 3050 - 3150 | Stretch |
| C=C (aromatic) | 1400 - 1600 | Ring Stretch |
| C-Br | 500 - 600 | Stretch |
Note: Predicted values are based on characteristic IR absorption frequencies for functional groups.[8][9][10][11]
Experimental Protocols
Synthesis of 2-Bromo-3-nitrothiophene
A plausible synthetic route to 2-Bromo-3-nitrothiophene is the nitration of 2-bromothiophene. Direct bromination of 3-nitrothiophene is also a possibility, though regioselectivity could be an issue. The following is a detailed protocol adapted from general procedures for the nitration of thiophenes.[12][13]
Materials:
-
2-Bromothiophene
-
Fuming nitric acid (d = 1.5 g/mL)
-
Acetic anhydride
-
Glacial acetic acid
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Magnesium sulfate (anhydrous)
-
Dichloromethane
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Mechanical stirrer
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In the three-necked flask equipped with a stirrer, thermometer, and dropping funnel, place a solution of 2-bromothiophene (1 equivalent) in a 1:1 mixture of acetic anhydride and glacial acetic acid.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add a solution of fuming nitric acid (1.1 equivalents) in glacial acetic acid via the dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Allow the ice to melt, and then extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution until effervescence ceases, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 2-Bromo-3-nitrothiophene.
Reactivity and Reaction Mechanisms
The presence of the electron-withdrawing nitro group activates the thiophene ring towards nucleophilic aromatic substitution (SNAr). The bromine atom at the adjacent position serves as a good leaving group in such reactions.
Nucleophilic Aromatic Substitution (SNAr)
2-Bromo-3-nitrothiophene is known to react with amines, such as piperidine and pyrrolidine, via an SNAr mechanism.[12] The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate.
General Protocol for SNAr with an Amine:
-
Dissolve 2-Bromo-3-nitrothiophene (1 equivalent) in a suitable solvent (e.g., methanol, benzene, or an ionic liquid).
-
Add the amine (e.g., piperidine, 2-3 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting amino-substituted product by column chromatography.
The following diagram illustrates the mechanism of the SNAr reaction of 2-Bromo-3-nitrothiophene with a generic secondary amine (R₂NH).
Conclusion
2-Bromo-3-nitrothiophene is a valuable building block in organic synthesis, particularly for the introduction of a 3-nitrothien-2-yl moiety. Its reactivity is dominated by nucleophilic aromatic substitution, facilitated by the electron-withdrawing nitro group. While detailed experimental data for this specific compound is sparse, this guide provides a robust overview based on the chemistry of analogous compounds, offering a solid foundation for researchers in their synthetic endeavors.
References
- 1. 2-Bromo-3-nitrothiophene | C4H2BrNO2S | CID 1201489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemshuttle.com [chemshuttle.com]
- 3. oipub.com [oipub.com]
- 4. ekwan.github.io [ekwan.github.io]
- 5. 2-Bromothiophene(1003-09-4) 1H NMR spectrum [chemicalbook.com]
- 6. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
